molecular formula C23H24N6O5 B11424839 N-(3,4-dimethoxyphenethyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(3,4-dimethoxyphenethyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B11424839
M. Wt: 464.5 g/mol
InChI Key: SYCVIDSNUGUAGN-UHFFFAOYSA-N
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Description

“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a triazolopyrimidine core suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the ethyl and acetamide groups: These steps may involve nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” would depend on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The triazolopyrimidine core is known to interact with various molecular targets, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Other compounds with a triazolopyrimidine core.

    Methoxyphenyl derivatives: Compounds with methoxy groups on aromatic rings.

Uniqueness

The uniqueness of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H24N6O5

Molecular Weight

464.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C23H24N6O5/c1-32-17-6-4-5-16(12-17)29-22-21(26-27-29)23(31)28(14-25-22)13-20(30)24-10-9-15-7-8-18(33-2)19(11-15)34-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,24,30)

InChI Key

SYCVIDSNUGUAGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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